XEN445 XEN445 Endothelial lipase, a member of the triglyceride lipase gene family expressed in endothelial cells, prefers phospholipid-enriched high-density lipoprotein (HDL) over triglyceride as a substrate. XEN445 is an endothelial lipase inhibitor (IC50 = 237 nM) that demonstrates selectivity for endothelial lipase compared to lipoprotein and hepatic lipases (IC50s = 20 and 9.5 µM, respectivley). An oral dose of 30 mg/kg XEN445 is reported to increase HDL cholesterol concentrations by 16% after three days and by 30% after nine days dosing in wild-type mice.
XEN445 is potent and selective endothelial lipase inhibitor, that showed good ADME and PK properties, and demonstrated in vivo efficacy in raising plasma HDLc concentrations in mice. Endothelial lipase (EL) activity has been implicated in HDL metabolism and in atherosclerotic plaque development; inhibitors are proposed to be efficacious in the treatment of dyslipidemia related cardiovascular disease.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0547321
InChI: InChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25)/t14-/m0/s1
SMILES: C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O
Molecular Formula: C18H17F3N2O3
Molecular Weight: 366.3 g/mol

XEN445

CAS No.:

Cat. No.: VC0547321

Molecular Formula: C18H17F3N2O3

Molecular Weight: 366.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

XEN445 -

Specification

Molecular Formula C18H17F3N2O3
Molecular Weight 366.3 g/mol
IUPAC Name 2-[(3S)-3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25)/t14-/m0/s1
Standard InChI Key NBGRERFNOKZQLO-AWEZNQCLSA-N
Isomeric SMILES C1CN(C[C@H]1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O
SMILES C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O
Canonical SMILES C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O
Appearance White to off-white solid powder

Introduction

XEN445, also known as (S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid, is a small-molecule inhibitor with notable selectivity for endothelial lipase (EL). This compound has garnered attention for its potential therapeutic applications in cardiovascular and oncology research. Below is a structured analysis of its properties, mechanisms, and research findings.

Key Structural Features:

  • A chiral pyrrolidine core with (S)-stereochemistry.

  • A trifluoromethyl-substituted benzoic acid moiety.

  • A pyridinylmethoxy side chain contributing to target interaction .

Pharmacological Profile

Target Inhibition and Selectivity

XEN445 is a potent EL inhibitor with an IC₅₀ of 237 nM for human EL, demonstrating >20-fold selectivity over hepatic lipase (HL; IC₅₀ = 9.5 µM) and lipoprotein lipase (LPL; IC₅₀ = 20 µM) .

TargetIC₅₀Selectivity vs. EL
Endothelial Lipase237 nM-
Hepatic Lipase9.5 µM40-fold
Lipoprotein Lipase20 µM84-fold

In Vivo Efficacy

  • In wild-type mice, oral administration (30 mg/kg) increased plasma HDL-cholesterol by 16% after 3 days and 30% after 9 days .

  • No significant HDL elevation was observed in EL-knockout mice, confirming on-target activity .

Mechanistic Insights

Role in Lipid Metabolism

EL hydrolyzes phospholipids in HDL, reducing HDL particle size and abundance. By inhibiting EL, XEN445 preserves HDL levels, a therapeutic strategy for atherosclerosis and cardiovascular disease .

Oncology Research

  • Triple-Negative Breast Cancer (TNBC):

    • XEN445 inhibits LIPG (a phospholipase with homology to EL), suppressing cancer stem cell self-renewal and tumor formation (IC₅₀ = 2.172 µM) .

    • Paradoxically, it enhances invasiveness in TNBC cells via LIPG-dependent mechanisms, highlighting context-dependent effects .

  • Angiogenesis Modulation:

    • Reduces vascular permeability and tumor hemorrhage in murine models by normalizing endothelial cell metabolism .

Physicochemical and ADME Properties

  • Solubility: Insoluble in water; ≥26.5 mg/mL in ethanol; ≥56.7 mg/mL in DMSO .

  • Storage: Stable as a crystalline solid at -20°C .

  • Pharmacokinetics: High oral bioavailability and low clearance in preclinical models .

Research Applications and Limitations

Challenges

  • Dual roles in cancer (growth inhibition vs. invasiveness promotion) necessitate targeted delivery strategies .

  • Limited clinical data; all studies to date are preclinical .

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